4-methoxy-2-methylbut-1-ene

Description

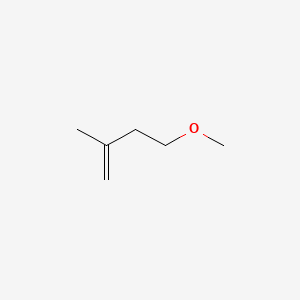

4-Methoxy-2-methylbut-1-ene (CAS: 34752-58-4) is an alkene derivative with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . Its structure features a methoxy group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 2, adjacent to the double bond at position 1 (Fig. 1). This compound is also known as 1-methoxy-3-methyl-3-butene, reflecting its IUPAC nomenclature . The presence of both electron-donating (methoxy) and sterically bulky (methyl) substituents influences its chemical reactivity and physical properties, making it distinct from simpler alkenes.

Properties

IUPAC Name |

4-methoxy-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOKSHXRXBYVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188307 | |

| Record name | 1-Butene, 4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34752-58-4 | |

| Record name | 1-Butene, 4-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034752584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxy-2-methylbut-1-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-1-butene with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic addition, where the methanol adds to the double bond of the 2-methyl-1-butene, forming the desired product .

Industrial Production Methods

In industrial settings, the production of 4-methoxy-2-methylbut-1-ene typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or tosyl acid is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methylbut-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Reagents like hydrobromic acid (HBr) can be used to substitute the methoxy group with a bromine atom.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of bromoalkenes or other substituted alkenes.

Scientific Research Applications

Introduction to 4-Methoxy-2-methylbut-1-ene

4-Methoxy-2-methylbut-1-ene is an organic compound with the molecular formula . It is classified as an alkene, characterized by the presence of a double bond between carbon atoms. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, material science, and organic synthesis.

Structural Characteristics

The structure of 4-methoxy-2-methylbut-1-ene includes:

- A methoxy group (-OCH₃) attached to the fourth carbon.

- A double bond between the first and second carbons.

Physical Properties

- Molecular Weight : 100.16 g/mol

- Boiling Point : Approximately 90 °C

- Density : Less dense than water, making it volatile.

Medicinal Chemistry

4-Methoxy-2-methylbut-1-ene has been studied for its potential biological activities, particularly in the realm of medicinal chemistry. Research indicates that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. For instance, compounds derived from related structures have shown promising results in inhibiting tumor growth and displaying antiplasmodial activity, as evidenced by IC₅₀ values indicating moderate to high efficacy against specific cell lines .

Organic Synthesis

In organic synthesis, 4-methoxy-2-methylbut-1-ene serves as a valuable intermediate for the development of more complex molecules. Its unique structure allows for various reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other organic compounds.

- Polymerization : Can be employed in the synthesis of polymers due to its olefinic nature.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials such as:

- Coatings : Its reactivity can be harnessed to create protective coatings with enhanced durability.

- Adhesives : Utilized in formulating adhesives that require specific bonding characteristics.

Case Study 1: Cytotoxic Activity

A study published in Molbank reported the isolation of a related compound from Melicope moluccana, which exhibited significant cytotoxic activity with an IC₅₀ of 0.63 μg/mL against P-388 cells. This indicates that compounds structurally related to 4-methoxy-2-methylbut-1-ene may possess similar bioactive properties .

Case Study 2: Synthetic Applications

Research conducted on the synthesis of novel polymers using derivatives of 4-methoxy-2-methylbut-1-ene demonstrated its utility as a monomer in producing high-performance materials. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional materials .

| Compound Name | IC₅₀ (μg/mL) | Activity Type |

|---|---|---|

| 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-(3-methylbut-2-en-1-yloxy)quinolin | 0.63 | Cytotoxic |

| Related Alkene Derivative | 4.28 | Antiplasmodial |

Table 2: Synthesis Applications

| Application Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups into target molecules |

| Polymerization | Formation of advanced polymeric materials |

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylbut-1-ene in chemical reactions involves the electrophilic addition of reagents to the double bond. For example, in the addition of methanol, the reaction proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack by methanol and subsequent deprotonation to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups or structural motifs:

4-Methoxybut-1-ene

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- CAS : 4696-30-4

- Structure : CH₂=CHCH₂CH₂OCH₃ .

Key Differences :

- Lacks the methyl group at position 2, reducing steric hindrance near the double bond.

- Lower molecular weight (86.13 vs. 100.16 g/mol) due to the absence of the methyl substituent.

- The methoxy group at position 4 may enhance electron density at the double bond, but the simpler structure likely increases accessibility for electrophilic additions compared to 4-methoxy-2-methylbut-1-ene.

4-Methoxy-3-buten-2-one

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- Structure: Features a conjugated enone system (C=O at position 2 and methoxy at position 4) .

Key Differences :

- The ketone group at position 2 introduces polarity and reactivity toward nucleophiles (e.g., Michael additions), contrasting with the purely alkene-driven reactivity of 4-methoxy-2-methylbut-1-ene.

- Conjugation between the carbonyl and alkene groups alters electronic properties, making this compound more reactive in cycloadditions or redox reactions.

Structural and Reactivity Analysis

Molecular Features

Reactivity Trends

Electrophilic Additions :

- 4-Methoxy-2-methylbut-1-ene’s methoxy group donates electrons to the double bond, but the methyl group at position 2 may sterically hinder reactions.

- 4-Methoxybut-1-ene, lacking steric bulk, is more likely to undergo additions (e.g., hydrohalogenation) at higher rates.

Nucleophilic Reactions :

- 4-Methoxy-3-buten-2-one’s ketone enables nucleophilic attacks, a pathway absent in the other two compounds.

Biological Activity

4-Methoxy-2-methylbut-1-ene, also known as 4-methoxy-2-methyl-1-butene, is a compound with the molecular formula C6H12O. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methoxy-2-methylbut-1-ene is characterized by a methoxy group (-OCH3) attached to a branched alkene structure. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that 4-methoxy-2-methylbut-1-ene exhibits antimicrobial activity. In a study assessing various natural compounds, it was found to possess significant antibacterial properties against specific strains of bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that 4-methoxy-2-methylbut-1-ene can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-methoxy-2-methylbut-1-ene can inhibit inflammatory responses. Specifically, it has been shown to reduce the release of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory conditions .

The biological activity of 4-methoxy-2-methylbut-1-ene is believed to be mediated through several pathways:

- Interaction with Enzymes : The methoxy group may enhance binding affinity to enzymes involved in metabolic processes or inflammatory pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane integrity and function.

- Free Radical Scavenging : The compound's structure enables it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial effects of various compounds, including 4-methoxy-2-methylbut-1-ene. The results indicated that it exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Study on Antioxidant Activity

In a cell-free system, 4-methoxy-2-methylbut-1-ene demonstrated a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. At concentrations above 100 µM, it significantly reduced DPPH levels compared to control groups .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.